molecular formula C13H16N2O2 B1385892 4-(4,5-Dimethyl-1H-benzimidazol-2-YL)butanoic acid CAS No. 933682-40-7

4-(4,5-Dimethyl-1H-benzimidazol-2-YL)butanoic acid

Cat. No.: B1385892
CAS No.: 933682-40-7
M. Wt: 232.28 g/mol
InChI Key: JZEWEUNDKAZCDI-UHFFFAOYSA-N
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Description

4-(4,5-Dimethyl-1H-benzimidazol-2-YL)butanoic acid is a chemical compound with the molecular formula C13H16N2O2 and a molecular weight of 232.28 g/mol It is a derivative of benzimidazole, a heterocyclic aromatic organic compound known for its wide range of biological activities

Preparation Methods

The synthesis of 4-(4,5-Dimethyl-1H-benzimidazol-2-YL)butanoic acid typically involves the following steps:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and advanced purification techniques to achieve high efficiency and cost-effectiveness.

Chemical Reactions Analysis

4-(4,5-Dimethyl-1H-benzimidazol-2-YL)butanoic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

4-(4,5-Dimethyl-1H-benzimidazol-2-YL)butanoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(4,5-Dimethyl-1H-benzimidazol-2-YL)butanoic acid involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to bind to various enzymes and receptors, modulating their activity. This can lead to the inhibition of microbial growth, induction of apoptosis in cancer cells, or other therapeutic effects depending on the specific biological context .

Comparison with Similar Compounds

4-(4,5-Dimethyl-1H-benzimidazol-2-YL)butanoic acid can be compared with other similar compounds, such as:

These compounds share structural similarities with this compound but differ in their specific functional groups and overall molecular structure. The unique features of this compound, such as its specific substitution pattern on the benzimidazole ring, contribute to its distinct chemical and biological properties.

Biological Activity

Overview

4-(4,5-Dimethyl-1H-benzimidazol-2-YL)butanoic acid is a benzimidazole derivative that has garnered attention in biological research for its potential antimicrobial, antiviral, and anticancer properties. This compound's structure allows it to interact with various biological targets, influencing multiple biochemical pathways.

  • Molecular Formula : C12H14N2O2
  • CAS Number : 105479-05-8

The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors. This interaction can lead to:

  • Inhibition of microbial growth : The compound has shown effectiveness against various pathogens.
  • Induction of apoptosis in cancer cells : It may modulate pathways that lead to programmed cell death.
  • Interference with DNA topoisomerases : Similar compounds have been shown to affect the activity of these enzymes, which are crucial for DNA replication and repair .

Antimicrobial Activity

Research indicates that benzimidazole derivatives exhibit significant antimicrobial properties. In vitro studies have demonstrated that this compound can inhibit the growth of various bacteria and fungi. The compound's effectiveness is often measured by its Minimum Inhibitory Concentration (MIC).

Anticancer Properties

The compound has been evaluated for its cytotoxic effects against several cancer cell lines, including:

  • HeLa (cervical cancer)
  • MCF7 (breast cancer)
  • A431 (skin cancer)

In these studies, this compound demonstrated notable cytotoxicity, suggesting its potential as an anticancer agent .

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

  • Antileishmanial Activity : In vitro tests against Leishmania tropica and Leishmania infantum showed that certain benzimidazole derivatives had IC50 values in the low micromolar range, indicating potent activity against these pathogens .
  • Cytotoxicity Assays : A study involving multiple cancer cell lines revealed that compounds similar to this compound could inhibit DNA topoisomerase I activity significantly, leading to reduced cell viability in targeted cancer cells .
  • Antiviral Potential : The compound has also been assessed for antiviral properties, with some derivatives showing effective inhibition against viruses in cell culture models .

Data Table: Biological Activities of this compound

Activity TypeTarget Organism/Cell LineIC50 (µM)Reference
AntibacterialVarious BacteriaVaries
AntifungalVarious FungiVaries
AntileishmanialLeishmania spp.Low µM
CytotoxicityHeLaVaries
CytotoxicityMCF7Varies

Properties

IUPAC Name

4-(4,5-dimethyl-1H-benzimidazol-2-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-8-6-7-10-13(9(8)2)15-11(14-10)4-3-5-12(16)17/h6-7H,3-5H2,1-2H3,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZEWEUNDKAZCDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)NC(=N2)CCCC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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